

Application Notes and Protocols for the Synthesis of Penniclavine Derivatives

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Compound of Interest					
Compound Name:	Penniclavine				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **penniclavine** and its precursor, lysergic acid, which serves as a foundational template for the generation of diverse **penniclavine** derivatives. The methodologies are compiled from established synthetic routes and recent advancements in the field, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Overview of Synthetic Strategies

Penniclavine, an ergot alkaloid, and its derivatives are of significant interest due to their potential pharmacological activities. The synthesis of these complex molecules typically involves the construction of the tetracyclic ergoline ring system. Historic syntheses can be lengthy, but recent methodologies have focused on more concise and efficient routes. The protocols outlined below are based on key transformations that have been successfully employed in the total synthesis of related ergot alkaloids.

A common strategy for producing **penniclavine** derivatives involves the synthesis of a key intermediate, such as lysergic acid, which can then be functionalized. This document details a protocol for the direct synthesis of **penniclavine** from a precursor and a modern, efficient synthesis of (±)-lysergic acid.

Experimental Protocols



Protocol for the Synthesis of Penniclavine

This protocol is adapted from a patented method for the synthesis of **penniclavine** from D-6-methyl-8-hydroxymethyl- 10α -methoxy-8-ergolene.[1]

Materials:

- D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene
- Acetic acid
- Ice
- Dilute ammonium hydroxide
- Chloroform
- Saturated aqueous sodium chloride
- Nitrogen gas

Procedure:

- Prepare a solution of 535 mg of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene in 50 ml of acetic acid.
- Stir the solution at room temperature under a nitrogen atmosphere for 1 hour.
- Pour the reaction mixture onto ice.
- Make the resulting aqueous solution basic with dilute ammonium hydroxide.
- Extract the alkaline layer with chloroform. Continue the extraction until a negative Van Urk test is obtained.
- Combine the chloroform extracts, wash with saturated aqueous sodium chloride, and dry.
- Evaporation of the solvent yields penniclavine.



Alternative Procedure with Tartaric Acid:[1]

- Prepare a solution containing 1.94 g of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene in 250 ml of 2 percent aqueous tartaric acid.
- Keep the reaction mixture under a nitrogen atmosphere at room temperature for approximately 3 days.
- Make the solution basic with 10 percent aqueous ammonium hydroxide.
- Extract the insoluble **penniclavine** into chloroform. Continue extractions until a negative Van Urk test is obtained.
- · Combine the chloroform extracts, wash with saturated sodium chloride solution, and dry.
- Evaporate the solvent to yield a residue.
- Recrystallize the **penniclavine** from chloroform.

Protocol for a Concise Six-Step Synthesis of (±)-Lysergic Acid

This protocol is based on a recent publication detailing a concise and efficient synthesis of (±)-lysergic acid, a key precursor for many **penniclavine** derivatives.[2][3] This route utilizes a key intramolecular Heck reaction.[3]

Materials:

- Iodopyridine starting material
- 4-haloindole derivative
- Magnesium
- Aldehyde precursor
- Triethylsilane (Et3SiH)



- Trifluoroacetic acid (TFA)
- N-Boc protection reagents
- Methyl triflate
- Sodium borohydride
- Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
- Palladium catalyst for Heck reaction
- Potassium hydroxide (KOH)
- Ethanol

Procedure:

- Coupling of Precursors: Perform a magnesium-halogen exchange on the iodopyridine starting material, followed by nucleophilic addition to a 4-haloindole-derived aldehyde to form a benzylic alcohol.
- Reduction and Protection: Reduce the benzylic alcohol using triethylsilane and trifluoroacetic acid. The acidic conditions will also remove the N-Boc protecting group, which is then reinstalled.
- Pyridinium Salt Formation and Reduction: Methylate the pyridine nitrogen using methyl
 triflate to form a pyridinium salt. This is followed by reduction with sodium borohydride to
 yield a tetrahydropyridine derivative.
- Isomerization: Isomerize the double bond within the tetrahydropyridine ring to the desired position for the subsequent Heck reaction using a strong base such as LiTMP. The undesired isomer can often be recycled.
- Intramolecular Heck Reaction: Cyclize the molecule using a palladium-catalyzed intramolecular Heck reaction to form the tetracyclic ergoline core.



 Hydrolysis: Hydrolyze the ester group using potassium hydroxide in ethanol to yield (±)lysergic acid.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic protocols.

Table 1: Synthesis of Penniclavine

Starting Material	Reagents	Reaction Time	Product	Melting Point
D-6-methyl-8- hydroxymethyl- 10α-methoxy-8- ergolene (1.94 g)	2% aqueous tartaric acid, NH4OH, CHCl3	3 days	Penniclavine	212-214°C

Table 2: Concise Synthesis of (±)-Lysergic Acid

Step	Key Reagents	Overall Yield
6-Step Synthesis of (±)- Lysergic Acid	Various (see protocol)	12%

Table 3: Characterization Data for a Key Intermediate in Lysergic Acid Synthesis

Compound	Formula	Calculated Mass (m/z)	Found Mass (m/z)
tert-Butyl-3-((5- (methoxycarbonyl)-1- methyl-1,2,5,6- tetrahydropyridin-2- yl)methyl)-1H-indole- 1-carboxylate	C22H27BrN2O4H	463.1232	463.1230



Visualizing the Synthetic Pathways

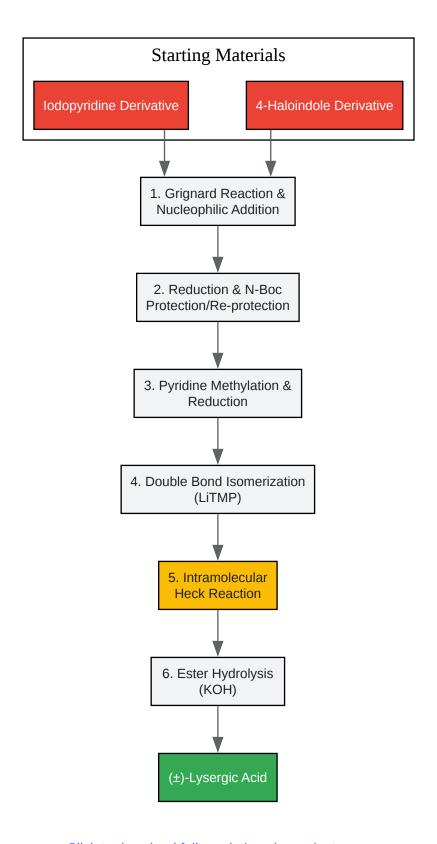
The following diagrams illustrate the workflow for the synthesis of **penniclavine** and the more detailed pathway for the concise synthesis of lysergic acid.



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Caption: General workflow for the synthesis of **Penniclavine**.





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